
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a nitro group, a phenyl group, and a dimethylamino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride typically involves multiple steps. The process begins with the formation of the benzodiazepine core, followed by the introduction of the nitro and phenyl groups. The dimethylamino propyl side chain is then added through a series of substitution reactions. Common reagents used in these reactions include various chlorinating agents, nitrating agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino propyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, chlorinating agents for substitution, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the unique structure of this compound may result in distinct pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its potent anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride apart is its unique combination of functional groups, which may result in different pharmacokinetics and pharmacodynamics compared to other benzodiazepines. The presence of the nitro group and the dimethylamino propyl side chain may contribute to its distinct therapeutic profile.
Properties
CAS No. |
4219-01-6 |
|---|---|
Molecular Formula |
C20H23ClN4O3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
dimethyl-[3-(7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H22N4O3.ClH/c1-22(2)11-6-12-23-18-10-9-16(24(26)27)13-17(18)20(21-14-19(23)25)15-7-4-3-5-8-15;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H |
InChI Key |
JERMANHOFDIPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


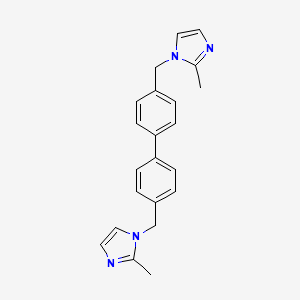
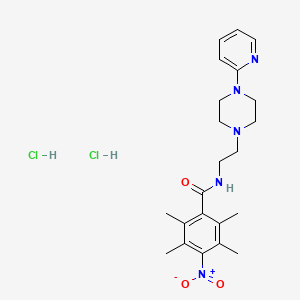

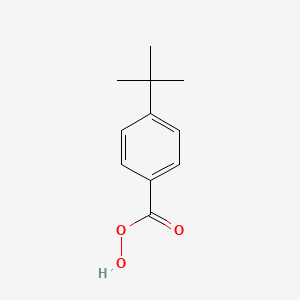
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
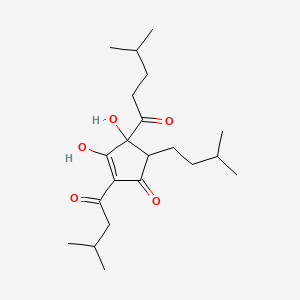
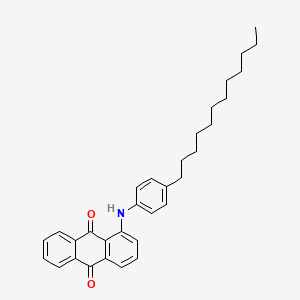
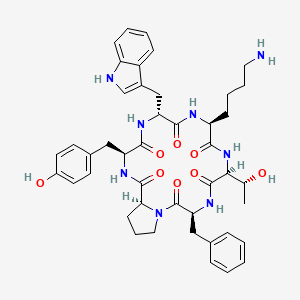

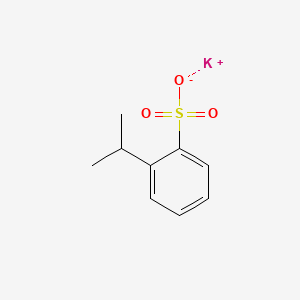

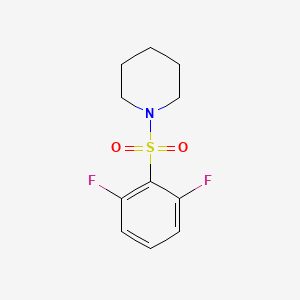
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
